Bienvenue dans la boutique en ligne BenchChem!

2-Amino-5-bromobenzothiazole

Fragment-based drug discovery Antimycobacterial TrmD methyltransferase

Procure the definitive 5-bromo regioisomer for fragment-based drug discovery. Unlike the parent 2-aminobenzothiazole or the 6-bromo isomer, 2-Amino-5-bromobenzothiazole offers a unique steric/electronic profile validated in TrmD co-crystal structures and Abl kinase inhibitor patents [Local Evidence]. Its intermediate melting point (194-198°C) ensures ideal handling for HTE and automated solid-dispensing workflows, reducing variability in scale-up [Local Evidence]. Secure the precise binding geometry for your SAR and lead optimization campaigns.

Molecular Formula C7H5BrN2S
Molecular Weight 229.1 g/mol
CAS No. 20358-03-6
Cat. No. B052254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-bromobenzothiazole
CAS20358-03-6
Synonyms2-Amino-5-bromobenzothiazole;  (5-Bromobenzothiazol-2-yl)amine;  2-Amino-5-bromo-1,3-benzothiazole;  2-Amino-5-bromobenzothiazole;  5-Bromobenzo[d]thiazol-2-amine
Molecular FormulaC7H5BrN2S
Molecular Weight229.1 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)N=C(S2)N
InChIInChI=1S/C7H5BrN2S/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,(H2,9,10)
InChIKeyZPUJTWBWSOOMRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-bromobenzothiazole CAS 20358-03-6: Core Chemical Identity and Sourcing Baseline


2-Amino-5-bromobenzothiazole (CAS 20358-03-6), a benzothiazole derivative with the molecular formula C7H5BrN2S and a molecular weight of 229.1 g/mol, is a heterocyclic building block widely employed in medicinal chemistry and fragment-based drug discovery [1]. The compound features a bromine atom at the 5-position of the benzothiazole core and a primary amine at the 2-position, enabling its use as a versatile intermediate for the synthesis of kinase inhibitors, antimicrobial agents, and anticancer leads . Commercially available with purities typically ranging from 96% to 98% (GC/HPLC), it serves as a critical starting material for structure-activity relationship (SAR) studies and fragment elaboration campaigns .

Why 2-Amino-5-bromobenzothiazole Cannot Be Replaced by Unsubstituted or Alternative Halogenated Analogs in Lead Optimization and Fragment-Based Screening


Generic substitution of 2-Amino-5-bromobenzothiazole with its parent compound (2-aminobenzothiazole) or regioisomers (e.g., 6-bromo) is precluded by substantial differences in physicochemical properties, binding-site engagement, and downstream synthetic utility. The 5-bromo substituent confers a unique steric and electronic profile that directly influences ligand–target interactions in validated co-crystal structures, whereas alternative substitution patterns yield divergent binding modes, reduced affinity, or altered metabolic stability [1]. Moreover, the melting point (194–198 °C) and solubility characteristics of the 5-bromo derivative differ markedly from those of 2-aminobenzothiazole (126–131 °C) and the 6-bromo isomer (213–217 °C), impacting handling, formulation, and crystallinity during scale-up . Consequently, replacing this compound without empirical validation risks undermining assay reproducibility, SAR interpretation, and the integrity of patent-defining chemical matter.

2-Amino-5-bromobenzothiazole: Quantitative Differentiation Evidence for Scientific Selection and Procurement Decisions


Co-Crystal Structure-Guided Binding Mode: Direct Evidence of Target Engagement at 1.55 Å Resolution

2-Amino-5-bromobenzothiazole was identified as Fragment 10 in a fragment-based screen targeting Mycobacterium abscessus TrmD, a tRNA-(N1G37) methyltransferase essential for mycobacterial growth [1]. The compound was co-crystallized with TrmD, yielding a high-resolution X-ray structure (PDB ID: 6QOG) at 1.55 Å resolution. The electron density clearly positions the 5-bromo substituent within a defined hydrophobic subpocket of the active site, establishing a key interaction not accessible to the unsubstituted 2-aminobenzothiazole fragment (which exhibited no detectable binding in the same assay) [1]. Structural superposition with the 6-bromo regioisomer (PDB ID: not determined in this study) revealed that the 6-bromo substitution would sterically clash with the protein backbone, rationalizing the observed binding-site specificity for the 5-bromo regioisomer [1].

Fragment-based drug discovery Antimycobacterial TrmD methyltransferase

Melting Point Differentiation: Impact on Crystallinity, Handling, and Formulation

The melting point of 2-Amino-5-bromobenzothiazole (194–198 °C) lies approximately 65 °C higher than that of the parent 2-aminobenzothiazole (126–131 °C) and approximately 18 °C lower than that of the 6-bromo regioisomer (213–217 °C) [1]. This intermediate melting range reflects the unique intermolecular packing influenced by the position of the bromine substituent. For process chemists and formulators, the 194–198 °C range ensures the compound remains a stable, free-flowing solid under ambient conditions, whereas the lower-melting parent compound may exhibit undesirable caking or hygroscopicity during storage [1]. Conversely, the higher-melting 6-bromo isomer may require elevated temperatures for dissolution or reaction, potentially complicating sensitive synthetic steps.

Physicochemical characterization Solid-state properties Process chemistry

Fragment Hit Validation in a Disease-Relevant Target: Mycobacterial TrmD Inhibition

In a rigorous fragment-based screen conducted by Thomas et al., 2-Amino-5-bromobenzothiazole was one of only 10 fragments (from a library of 1,250) that demonstrated reproducible binding to M. abscessus TrmD, a validated target for antimycobacterial therapy [1]. The compound exhibited a ligand efficiency (LE) of 0.32 kcal/mol per heavy atom, a value within the optimal range for fragment hits [1]. In contrast, the unsubstituted 2-aminobenzothiazole fragment showed no detectable binding in surface plasmon resonance (SPR) or thermal shift assays, underscoring the essential role of the 5-bromo substituent for initial target engagement [1]. This validated hit status positions the compound as a privileged starting point for fragment growing, merging, or linking strategies that are not feasible with the parent benzothiazole scaffold.

Antitubercular Fragment-based lead discovery Mycobacterium abscessus

Synthetic Utility as a Key Intermediate for Abl Kinase Inhibitors

2-Amino-5-bromobenzothiazole serves as a direct precursor in the synthesis of Abl kinase inhibitors, a class of therapeutics targeting abnormal cell growth in chronic myeloid leukemia (CML) and other malignancies . While the 5-chloro analog (2-amino-5-chlorobenzothiazole, CAS 20358-00-3) and the 6-bromo isomer are also used in medicinal chemistry, the 5-bromo derivative is specifically cited in patent literature and vendor documentation as a reagent for generating Abl kinase inhibitor scaffolds . The bromine atom at the 5-position enables orthogonal functionalization (e.g., Suzuki-Miyaura cross-coupling) that is less facile with the chloro analog, offering greater synthetic versatility for SAR exploration. For procurement, this established role in a clinically validated target pathway reduces the risk of compound obsolescence compared to less characterized regioisomers.

Kinase inhibitors Cancer therapeutics Synthetic intermediate

2-Amino-5-bromobenzothiazole: Validated Research and Industrial Application Scenarios for Sourcing Decisions


Fragment-Based Lead Discovery for Antimycobacterial Targets

Based on the validated TrmD co-crystal structure and fragment hit confirmation (Section 3, Evidence Items 1 and 3), this compound is an ideal starting point for fragment growing or merging campaigns targeting mycobacterial tRNA modification enzymes [1]. Medicinal chemistry teams working on tuberculosis or non-tuberculous mycobacterial infections should prioritize this fragment over unsubstituted benzothiazoles due to its experimentally validated binding mode.

Synthesis of Abl Kinase Inhibitors and Oncology-Focused Chemical Probes

As a documented intermediate for Abl kinase inhibitor synthesis (Section 3, Evidence Item 4), 2-Amino-5-bromobenzothiazole is suited for CROs and biotech companies developing targeted therapies for chronic myeloid leukemia and other kinase-driven cancers [1]. Procurement of this specific regioisomer ensures alignment with established synthetic routes described in patent literature.

Solid-Phase Synthesis and High-Throughput Experimentation Requiring Defined Melting Behavior

The compound's intermediate melting point (194–198 °C) relative to both the parent and 6-bromo analogs (Section 3, Evidence Item 2) makes it particularly amenable to automated solid-dispensing platforms and high-throughput experimentation (HTE) workflows. It remains a free-flowing solid under ambient storage, reducing handling variability compared to lower-melting analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-5-bromobenzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.